Cas no 1783993-18-9 (3-Amino-5-nitro-1-benzofuran-2-carboxylic acid)

3-Amino-5-nitro-1-benzofuran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-amino-5-nitro-1-benzofuran-2-carboxylic acid
- 3-Amino-5-nitro-1-benzofuran-2-carboxylic acid
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- インチ: 1S/C9H6N2O5/c10-7-5-3-4(11(14)15)1-2-6(5)16-8(7)9(12)13/h1-3H,10H2,(H,12,13)
- InChIKey: GNOVTVUVTDGYKO-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=C(C2C=C(C=CC1=2)[N+](=O)[O-])N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 316
- XLogP3: 1.9
- トポロジー分子極性表面積: 122
3-Amino-5-nitro-1-benzofuran-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361165-0.5g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 0.5g |
$2930.0 | 2023-03-07 | ||
Enamine | EN300-361165-0.25g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 0.25g |
$2808.0 | 2023-03-07 | ||
Enamine | EN300-361165-0.1g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 0.1g |
$2686.0 | 2023-03-07 | ||
Enamine | EN300-361165-5.0g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 5.0g |
$8853.0 | 2023-03-07 | ||
Enamine | EN300-361165-2.5g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 2.5g |
$5983.0 | 2023-03-07 | ||
Enamine | EN300-361165-0.05g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 0.05g |
$2564.0 | 2023-03-07 | ||
Enamine | EN300-361165-10.0g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 10.0g |
$13126.0 | 2023-03-07 | ||
Enamine | EN300-361165-1.0g |
3-amino-5-nitro-1-benzofuran-2-carboxylic acid |
1783993-18-9 | 1g |
$0.0 | 2023-06-07 |
3-Amino-5-nitro-1-benzofuran-2-carboxylic acid 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
3-Amino-5-nitro-1-benzofuran-2-carboxylic acidに関する追加情報
Introduction to 3-Amino-5-nitro-1-benzofuran-2-carboxylic acid (CAS No. 1783993-18-9)
3-Amino-5-nitro-1-benzofuran-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1783993-18-9, is a significant compound in the realm of medicinal chemistry and pharmaceutical research. This heterocyclic aromatic acid features a benzofuran core structure, functionalized with both amino and nitro substituents, which contribute to its unique chemical properties and potential biological activities. The presence of these specific functional groups makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the context of addressing complex diseases such as cancer, inflammation, and infectious disorders.
The molecular structure of 3-Amino-5-nitro-1-benzofuran-2-carboxylic acid consists of a benzene ring fused with a furan ring, with an amino group (-NH₂) at the 3-position and a nitro group (-NO₂) at the 5-position. Additionally, there is a carboxylic acid (-COOH) group at the 2-position of the benzofuran moiety. This arrangement imparts distinct reactivity and interaction capabilities with biological targets, making it an attractive candidate for further derivatization and optimization.
In recent years, there has been growing interest in benzofuran derivatives due to their demonstrated efficacy in various pharmacological applications. The nitro group, in particular, serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse analogs with tailored biological profiles. Researchers have leveraged this compound to explore novel mechanisms of action, particularly in the context of modulating enzyme activity and receptor binding.
One of the most compelling aspects of 3-Amino-5-nitro-1-benzofuran-2-carboxylic acid is its potential as a precursor for the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By designing derivatives of this compound that can selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying molecular mechanisms of these disorders.
Recent studies have highlighted the significance of 3-Amino-5-nitro-1-benzofuran-2-carboxylic acid in the context of anticancer research. For instance, modifications to this scaffold have led to the discovery of compounds that exhibit potent inhibitory effects against tyrosine kinases, which are overexpressed in many cancer cell lines. These findings underscore the importance of heterocyclic compounds like benzofurans in oncology drug discovery. Furthermore, the structural features of this compound allow for interactions with other biological targets, such as transcription factors and ion channels, opening up possibilities for its use in treating additional therapeutic areas.
The synthesis of 3-Amino-5-nitro-1-benzofuran-2-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration followed by reduction or functional group interconversion to introduce the amino and carboxylic acid groups at specific positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial applications.
The pharmacokinetic properties of 3-Amino-5-nitro-1-benzofuran-2-carboxylic acid are also subjects of intense investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a drug candidate. Preliminary studies suggest that modifications to the molecular structure can significantly influence these properties, making it possible to fine-tune bioavailability and therapeutic efficacy.
In addition to its role in small-molecule drug development, 3-Amino-5-nitro-1-benzofuran-2-carboxylic acid has found applications in biochemical research. Its unique structural features make it useful as an intermediate in synthesizing more complex molecules used in enzyme inhibition studies and mechanistic investigations. The ability to precisely control functional group placement allows researchers to probe specific interactions within biological systems.
The future prospects for 3-Amino-5-nitro-1-benzofuran-2-carboxylic acid are promising, with ongoing research focusing on expanding its utility across multiple therapeutic domains. Innovations in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery process by enabling rapid evaluation of large libraries of derivatives. Collaborative efforts between academia and industry will further drive progress by combining expertise in medicinal chemistry with cutting-edge synthetic biology approaches.
As our understanding of disease mechanisms continues to evolve, compounds like 3-Amino-5-nitro-1-benzofuran-2-carboxylic acid will remain at the forefront of pharmaceutical innovation. Their versatility as scaffolds for drug design underscores their importance in addressing unmet medical needs. By leveraging their unique chemical properties and exploring new synthetic pathways, researchers aim to unlock their full potential as therapeutic agents.
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